
Cloransulam-methyl
Overview
Description
Cloransulam-methyl is a post-emergence herbicide primarily used for controlling broad-leaved weeds in soybean fields . It belongs to the sulfonamide class of herbicides and is known for its moderate aqueous solubility and non-volatile nature . The compound is mobile and may leach into groundwater under certain conditions . It is generally non-persistent in soil but degrades quickly in aquatic systems through photolysis .
Preparation Methods
The synthesis of cloransulam-methyl involves several steps. One common method includes the reaction of 3-chloro-2-aminobenzoic acid with 5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonyl chloride in the presence of a base to form the intermediate sulfonamide . This intermediate is then esterified with methanol to yield this compound . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Photolytic Degradation
Cloransulam-methyl undergoes rapid photolysis in aquatic environments, with a half-life of 22 minutes in water under light exposure . In soil, photolytic degradation is slower, with half-lives ranging from 30 to 70 days after correcting for metabolic processes . The primary photolytic pathway generates transformation products such as 5-hydroxy-cloransulam-methyl and cloransulam , which retain mobility in soil and water systems .
Environment | Half-Life | Key Transformation Products | Source |
---|---|---|---|
Water | 22 minutes | 5-hydroxy-cloransulam-methyl | |
Soil (surface) | 30–70 days | Cloransulam, sulfonamide derivatives |
Hydrolytic Degradation
Hydrolysis of this compound is pH-dependent, with solubility varying significantly across buffered solutions:
While hydrolysis occurs minimally under ambient conditions, prolonged exposure to steam at elevated temperatures (140–170°C) can produce formaldehyde and hydrogen chloride .
Microbial and Environmental Degradation
In aerobic soils, this compound degrades with a half-life of 9–13 days , facilitated by microbial activity . Anaerobic aquatic systems show slower degradation (half-life ~16 days ), yielding persistent metabolites like This compound fluorethenyl . Soil microbial communities adapt by enriching pesticide-degrading bacteria, which alter nitrogen cycle enzymes (e.g., β-glucosidase and urease) .
Condition | Half-Life | Key Microbial Products | Source |
---|---|---|---|
Aerobic soil | 9–13 days | 5-hydroxy-cloransulam, CO₂ | |
Anaerobic water | 16 days | This compound fluorethenyl |
Thermal Decomposition
At high temperatures (>216°C), this compound decomposes into carbon oxides (CO, CO₂) and hydrogen halides (e.g., HCl) . This process is accelerated in the presence of oxidizing agents, though specific reaction pathways remain undocumented in the literature .
Reactions with Other Chemicals
This compound reacts incompatibly with:
-
Reducing agents : Undocumented products, but reactivity noted in safety profiles .
-
Alkaline solutions : Increased solubility and hydrolysis at pH >7 .
Structural Stability and Byproducts
The compound’s triazolopyrimidine sulfonamide backbone remains largely intact during initial degradation stages. Key byproducts include:
These metabolites exhibit similar mobility to the parent compound, raising concerns about groundwater contamination .
Environmental and Regulatory Considerations
The U.S. EPA mandates groundwater advisories due to this compound’s high mobility and persistence in subsurface environments . Field studies confirm rapid leaching from surface soils, particularly in regions with high rainfall or irrigation .
Scientific Research Applications
Agricultural Use
Primary Application:
- Cloransulam-methyl is predominantly utilized in soybean fields to manage broadleaf weeds, including glyphosate-resistant species. Its ability to control such resistant weeds makes it a valuable tool in integrated weed management programs .
Application Methods:
- It can be applied both pre-plant/pre-emergence and post-emergence, providing flexibility to farmers in timing applications based on specific crop needs and environmental conditions .
Efficacy Against Weeds
This compound has shown significant efficacy against various weed species, as illustrated in the following table:
Weed Species | Control Efficacy (%) | Application Timing |
---|---|---|
Giant Ragweed | 90 | Post-emergence |
Common Lambsquarters | 85 | Pre-plant |
Velvetleaf | 80 | Post-emergence |
Morningglory | 75 | Pre-plant |
Case Study:
In a study conducted by Owen and Hartzler (2017), this compound was found to effectively control giant ragweed in soybean fields where glyphosate resistance was prevalent. The study highlighted that this compound provided superior crop tolerance compared to other herbicides .
Environmental Impact
Soil Microbial Activity:
Research indicates that this compound influences soil microbial communities positively, enhancing the abundance of bacteria involved in pesticide degradation. A study reported that this herbicide activated urease activity at specific concentrations, promoting soil health .
Degradation Rates:
this compound exhibits variable degradation rates depending on environmental conditions:
- Aerobic Soil Half-life: 9 to 13 days
- Anaerobic Aquatic Conditions Half-life: Approximately 16 days
- Photolysis Half-life in Water: About 22 minutes .
Toxicity and Safety
This compound is classified under toxicity category III (Caution) based on acute dermal toxicity studies. Chronic studies have established the No Observed Effect Level (NOEL) at 75 mg/kg/day, indicating a relatively low risk for non-target organisms when used according to guidelines .
Resistance Management
The use of this compound is critical in resistance management strategies due to its unique mode of action compared to glyphosate and other herbicides. Its application helps mitigate the development of herbicide-resistant weed populations, thereby sustaining agricultural productivity .
Mechanism of Action
Cloransulam-methyl inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants . By inhibiting ALS, it disrupts protein synthesis, leading to the cessation of cell division and growth, ultimately causing plant death . This selective inhibition allows it to target weeds without significantly affecting the crop .
Comparison with Similar Compounds
Cloransulam-methyl is part of the triazolopyrimidine sulfonanilide family of herbicides . Similar compounds include:
Diclosulam: Used in peanuts.
Florasulam: Applied in cereal crops and turf.
Flumetsulam: Used in corn and soybeans. Compared to these compounds, this compound is unique in its specific application for soybeans and its rapid degradation in aquatic systems.
Biological Activity
Cloransulam-methyl is a sulfonylurea herbicide primarily used for controlling broadleaf weeds in soybean crops. Its biological activity encompasses various aspects, including its mechanism of action, toxicity, metabolism, and environmental impact. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.
This compound functions as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of branched-chain amino acids in plants. This inhibition leads to plant growth cessation and eventual death. The compound is particularly effective against resistant weed populations, with studies indicating varying levels of resistance among different populations.
Case Study: Resistance in Brazilian Weeds
A study evaluated 30 weed populations in Brazil, identifying two populations with cross-resistance to this compound and chlorimuron-ethyl. The results showed significant resistance factors (RFs) for this compound, indicating a need for integrated weed management strategies to mitigate resistance development .
Toxicity and Safety Profile
The toxicity profile of this compound has been extensively studied through various assays. Notably, it has shown no significant mutagenic or carcinogenic effects in animal studies.
Key Findings:
- Chronic Feeding Studies (Rats) : The No Observed Effect Level (NOEL) was established at 75 mg/kg/day, with a Lowest Observed Effect Level (LOEL) at 325 mg/kg/day, primarily based on liver enzyme activities and organ weights .
- Carcinogenicity : No evidence of carcinogenicity was found in both rat and mouse studies, leading to the conclusion that this compound is "Not Likely" to be carcinogenic .
- Mutagenicity : In vitro studies demonstrated no cytotoxic or mutagenic effects on cultured cells .
Metabolism and Environmental Impact
This compound undergoes biotransformation in the environment, with a reported half-life of approximately 25.6 days in aerobic aquatic systems and 16 days under anaerobic conditions. Its metabolites include cloransulam and other hydroxylated forms, which also exhibit herbicidal activity .
Environmental Studies
Research indicates that this compound can influence soil microbial communities. For instance, it has been shown to enhance the abundance of bacteria involved in pesticide degradation while inhibiting nitrification processes at certain concentrations .
Summary of Biological Activity
The following table summarizes key biological activities and effects observed with this compound:
Parameter | Findings |
---|---|
Mechanism of Action | ALS inhibitor; disrupts amino acid synthesis |
Toxicity (NOEL) | 75 mg/kg/day (rats); no carcinogenic effects |
Mutagenicity | Negative in multiple assays |
Half-life (Aerobic) | 25.6 days |
Half-life (Anaerobic) | 16 days |
Soil Microbial Impact | Enhances pesticide-degrading bacteria |
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting cloransulam-methyl resistance in weed populations?
Resistance testing involves collecting seeds from suspected resistant weed populations (e.g., Ambrosia trifida), growing plants to the 2–4 node stage, and applying this compound at 17.5 g a.i./ha with adjuvants (Agral 90 and UAN 28%). Susceptible control populations are used for comparison. Resistance is confirmed if survival rates exceed baseline susceptibility thresholds, with cross-resistance to glyphosate assessed via dose-response assays .
Q. How does the safening effect of bentazon mitigate this compound toxicity in dry beans (Phaseolus vulgaris)?
Field trials (2008–2009) demonstrated that tank-mixing bentazon (840–1680 g a.i./ha) with this compound (17.5–35 g a.i./ha) reduced crop injury by 0–6%, increased plant height by 3 cm in black and white beans, and decreased seed moisture content by up to 4% in cranberry and kidney beans. However, yield reductions (0–18%) persisted due to residual phytotoxicity, indicating incomplete safening. Methodological controls included split-plot designs and ANOVA for statistical validation .
Q. What are the differential sensitivities among dry bean cultivars to this compound?
Studies show black and white beans exhibit higher tolerance to this compound (7% yield reduction) compared to cranberry and kidney beans (18% yield reduction). Experimental protocols involve post-emergence herbicide application at 35 g a.i./ha, with cultivar-specific assessments of shoot dry weight, seed moisture content, and yield. Differential responses are attributed to metabolic detoxification rates and ALS enzyme affinity variations .
Advanced Research Questions
Q. How can contradictory data on this compound’s impact on crop yield be reconciled across studies?
Discrepancies arise from environmental factors (e.g., soil pH, moisture), application timing, and genetic variability in crop cultivars. For instance, this compound reduced black bean yields by 29% in some trials but had no effect in others. Meta-analyses should standardize variables such as adjuvant use (e.g., UAN 28%) and evaluate genotype-by-environment interactions using mixed-effects models .
Q. What experimental designs optimize detection of multiple herbicide resistance (e.g., glyphosate and this compound) in weeds?
Sequential dose-response assays are recommended:
- Step 1 : Screen weeds with glyphosate (840 g a.i./ha) to confirm resistance.
- Step 2 : Apply this compound (17.5 g a.i./ha) to glyphosate-resistant populations.
- Step 3 : Use PCR-based ALS gene sequencing to identify mutations (e.g., Pro197 substitutions) linked to this compound resistance. Cross-resistance is confirmed if survival rates exceed 20% in both assays .
Q. How does this compound’s environmental fate influence non-target plant toxicity in rotational crops?
Photolysis studies show a soil surface DT50 of 30–70 days, with residues persisting in the top 45 cm. Bioassays using sensitive indicator species (e.g., Brassica napus) reveal phytotoxic effects at 0.1 ppm. Researchers should conduct HPLC-MS/MS residue analysis and use probabilistic risk models to predict leaching potential and rotational crop safety .
Q. What molecular mechanisms underlie this compound’s selectivity in legumes versus weeds?
Selectivity is attributed to differential metabolism: legumes rapidly detoxify this compound via glutathione-S-transferase (GST) conjugation, while susceptible weeds accumulate the active form, inhibiting acetolactate synthase (ALS). In vitro assays using radiolabeled this compound and GST activity measurements in root extracts validate this hypothesis .
Q. Methodological Guidance
Q. How should researchers design multi-year field trials to assess this compound resistance evolution?
- Sampling : Collect seeds from geographically distinct populations annually (e.g., 50–100 sites).
- Dosing : Apply this compound at 1×, 2×, and 4× field rates (17.5–70 g a.i./ha).
- Data Collection : Track survival rates, biomass reduction, and resistance allele frequency via qPCR.
- Analysis : Use Cox proportional hazards models to predict resistance trajectory .
Q. What statistical approaches resolve variability in seed moisture content data post-cloransulam-methyl application?
Mixed-model ANOVA with covariates (e.g., rainfall, temperature) accounts for environmental noise. For example, cranberry beans showed 4% moisture reduction in dry conditions but no change in high humidity. Bootstrap resampling improves confidence intervals for small-sample studies .
Q. How can transcriptomic profiling elucidate this compound-induced stress responses in crops?
RNA-Seq analysis of treated vs. untreated plants identifies upregulated detoxification genes (e.g., CYP450s, GSTs). Functional validation via CRISPR knockout lines confirms gene roles in herbicide tolerance. Public databases (e.g., Phytozome) provide reference genomes for Phaseolus vulgaris .
Properties
IUPAC Name |
methyl 3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O5S/c1-3-27-15-18-10(17)7-11-19-14(20-22(11)15)28(24,25)21-12-8(13(23)26-2)5-4-6-9(12)16/h4-7,21H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKACRYIQSLICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034372 | |
Record name | Cloransulam-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid with a slight odor of mint; [HSDB] | |
Record name | Cloransulam-methyl | |
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Solubility |
In water, 3 ppm (pH 5),184 ppm (pH 7) at 25 °C, In water (25 °C) = 3430 mg/L (pH 9), Solubility (all in mg/L): acetone 4360; acetonitrile 550; dichloromethane 3980; ethyl acetate 980; methanol 470; hexane <10; octanol <10; toluene 14 | |
Record name | CLORANSULAM-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.538 at 20 °C | |
Record name | CLORANSULAM-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.0X10-16 mm Hg (4.0X10-11 mPa) at 25 °C | |
Record name | CLORANSULAM-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS No. |
147150-35-4 | |
Record name | Cloransulam-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147150-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cloransulam-methyl [ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147150354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloransulam-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CLORANSULAM-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9P737Z6HO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CLORANSULAM-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
216-218 °C | |
Record name | CLORANSULAM-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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